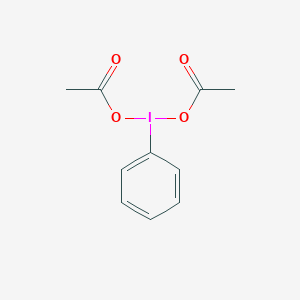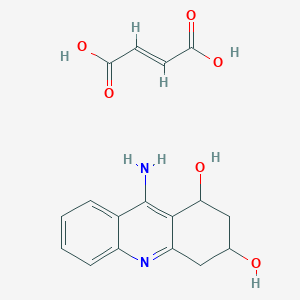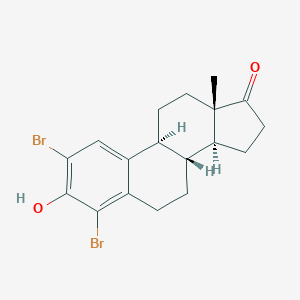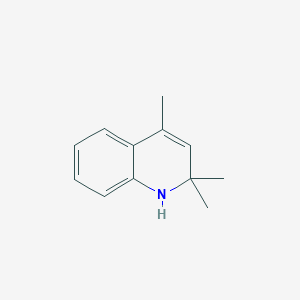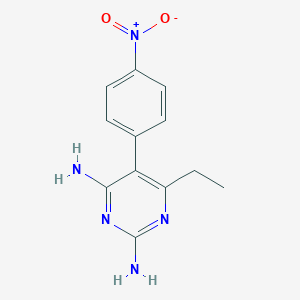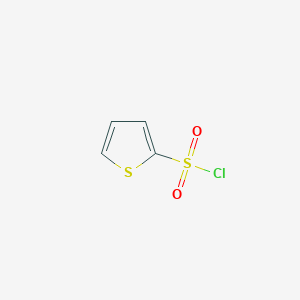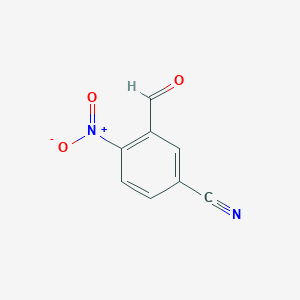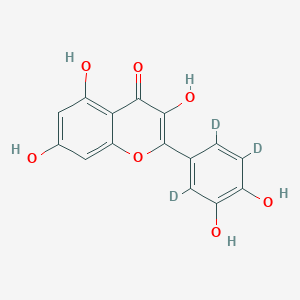
Quercetin-d3 (Major)
Übersicht
Beschreibung
Quercetin-d3 (Major) is a deuterium-labeled form of Quercetin . Quercetin is a natural flavonoid that is a stimulator of recombinant SIRT1 and also a PI3K inhibitor . It is used in research tools, enzyme inhibitors, pharmaceutical reference standards, food and beverage reference materials, flavonoids, vitamins and derivatives, kinase modulators, stable isotopes, and more .
Synthesis Analysis
The synthesis of Quercetin-d3 (Major) involves the conversion of the predominant glucoside form to the aglycone, which is then converted to one of several quercetin metabolites . The study of quercetin metabolites is key to understanding how quercetin acts as an antioxidant .Molecular Structure Analysis
Quercetin-d3 (Major) has been studied using molecular docking and structure-activity relationships . The C2-C3 double bond in its structure is responsible for the switch between absorption bands in the UVB and UVA regions .Chemical Reactions Analysis
Quercetin-d3 (Major) has been found to interact with oxidants in model systems of DPPH reduction, flavonoid autoxidation, and chlorination . It is also known to disrupt the integrity of the bacterial cell membrane, thereby inhibiting bacterial growth .Physical And Chemical Properties Analysis
Quercetin-d3 (Major) has been studied for its optical and acido-basic properties . Its solubility and bioavailability are limited due to its low water solubility, limited permeability, high enzymatic degradation .Wissenschaftliche Forschungsanwendungen
Vitamin D Receptor Activation
Quercetin has been found to activate the Vitamin D receptor in human intestinal Caco-2 cells. This activation leads to the upregulation of cytochrome P450 3A4 and multidrug resistance protein 1, indicating a role in drug metabolism and resistance pathways (Chae et al., 2015).
Cardiovascular and Muscle Function
Research on the combined effect of vitamin D and quercetin in physically active males did not show significant improvements in physical performance, despite increases in vitamin D and testosterone levels. This study explores quercetin's interaction with other compounds in influencing physical health (Scholten et al., 2015).
Broad-Spectrum Pharmacological Properties
Quercetin exhibits a variety of biological activities including antioxidant, antibacterial, antiparasite properties, and potential applications in anti-oncology, cardiovascular protection, and anti-immunosuppression treatments. It's also noted for alleviating the toxicity of mycotoxins (Yang et al., 2020).
Microbial Production
Quercetin can be produced by certain microorganisms, like Paenibacillus glucanolyticus, which transforms rutin into quercetin. This highlights the potential for microbial biosynthesis in quercetin production (Lu et al., 2012).
Molecular Interaction with Vitamin D Receptor
Studies have shown that quercetin directly interacts with the Vitamin D receptor, enhancing transactivation of VDR target genes. This suggests its role in physiological processes like calcium homeostasis and bone mineralization (Lee et al., 2016).
Antioxidant Activities in Medicinal Application
Quercetin's potent antioxidant activity is a focus of research, particularly its effects on glutathione, enzymatic activity, and reactive oxygen species. This has implications for its use in botanical medicine and traditional Chinese medicine (Xu et al., 2019).
Therapeutic Potential Against COVID-19
Recent studies indicate quercetin's potential against COVID-19 due to its anti-inflammatory and immuno-stimulant properties. Clinical studies and patent literature explore its use in monotherapy and in combination with other compounds (Imran et al., 2022).
Eigenschaften
IUPAC Name |
3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJWTPEDVJJIY-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin-d3 (Major) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)

